molecular formula C22H21FN2O B1233828 Sarizotan CAS No. 351862-32-3

Sarizotan

Cat. No. B1233828
M. Wt: 348.4 g/mol
InChI Key: HKFMQJUJWSFOLY-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Sarizotan's synthesis involves innovative methodologies in organic chemistry, particularly the intramolecular carbolithiation of N-allyl-ynamides. This method provides an efficient entry to polysubstituted 1,4-dihydropyridines and pyridines, crucial structures in the synthesis of Sarizotan. The process demonstrates the synthetic efficiency of carbometallation reactions, highlighting a general synthesis approach that extends the use of ynamides in organic synthesis (Gati et al., 2012).

Molecular Structure Analysis

Sarizotan is a chromane derivative exhibiting affinity towards serotonin and dopamine receptors. Its unique structure enables it to act effectively in suppressing levodopa-induced dyskinesia, showcasing its significance in the treatment of Parkinson's disease-related dyskinesias. The functional effects of Sarizotan on individual dopamine receptor subtypes, derived from its molecular structure, suggest it acts as a full agonist at D3 and D4.4 receptors but exhibits partial agonist properties at D2S, D2L, and D4.2 receptors (Kuzhikandathil & Bartoszyk, 2006).

Chemical Reactions and Properties

The chemical behavior of Sarizotan, including its interactions with cytochrome P450 isoenzymes, underlines its metabolic stability and low risk for drug-drug interactions. Studies have shown that Sarizotan does not significantly affect the metabolism of drugs metabolized by major cytochrome P450 isoenzymes, suggesting its chemical properties are conducive to safe pharmacological applications (Krösser et al., 2006).

Physical Properties Analysis

Sarizotan's physical properties, including its stability and solubility, are influenced by its molecular structure. The compound's stability in acidic media and its interaction with biological membranes are critical for its bioavailability and therapeutic efficacy. These properties are essential for the drug's pharmacokinetic profile, ensuring its effective delivery to target receptors.

Chemical Properties Analysis

In-depth studies on Sarizotan's metabolism have revealed its primary pathways include aromatic and aliphatic monohydroxylation and dealkylation, primarily involving enzymes such as CYP3A4, CYP2C9, CYP2C8, and CYP1A2. The detailed investigation of its hepatic clearance and the identification of metabolites provide insights into its chemical properties, predicting Sarizotan as a low-clearance compound in humans, which is crucial for understanding its therapeutic window and dosage optimization (Gallemann et al., 2010).

Scientific Research Applications

Parkinson's Disease and Dyskinesia

  • Treatment for Dyskinesias in Parkinson's Disease : Sarizotan has been studied as a treatment for dyskinesias in Parkinson's disease, particularly levodopa-induced dyskinesia. It is a novel compound with 5-HT1A agonist properties and affinity for D3 and D4 receptors. Clinical trials have explored its safety and efficacy, showing potential improvement in dyskinesia symptoms with certain doses (Goetz et al., 2007).
  • Antidyskinetic Drug Properties : Further investigation into sarizotan's function at human D2-like dopamine receptors has shown it to be a full agonist at D3 and D4.4 receptors but a partial agonist at D2S, D2L, and D4.2 receptors. These findings are important for understanding its potential as an antidyskinetic drug (Kuzhikandathil & Bartoszyk, 2006).

Neurochemical Profile

  • Serotonin and Dopamine Receptor Affinity : Sarizotan shows high affinities for serotonin 5-HT1A receptors and dopamine DA D4>D3>D2 receptors. Its role as a 5-HT1A agonist and DA antagonist has been demonstrated in various neurochemical assays, suggesting its applicability in treating extrapyramidal motor complications such as l-DOPA-induced dyskinesia in Parkinson’s disease (Bartoszyk et al., 2004).

Metabolism and Pharmacokinetics

  • Impact on Cytochrome P450 Isoenzymes : Sarizotan's impact on the pharmacokinetics of probe drugs for major cytochrome P450 isoenzymes has been studied, showing no significant drug-drug interactions and suggesting that dose adjustment of co-administered CYP substrates may not be necessary (Krösser et al., 2006).
  • In Vitro Characterization of Sarizotan Metabolism : Studies have indicated that sarizotan undergoes various metabolic processes involving several cytochromes P450, suggesting a low-clearance compound in humans. This supports the non-saturable metabolism of sarizotan at therapeutic plasma concentrations (Gallemann et al., 2010).

Potential Antidepressant Properties

  • Antidepressant-like Properties in Parkinsonism : Research has explored sarizotan's antidepressant-like effects in Parkinsonism. It was found to reduce immobility in the modified forced swim test, a measure of antidepressant-like activity, suggesting potential antidepressant-like and restorative properties in Parkinsonism (Zhang, Egeland, & Svenningsson, 2011).

Additional Research Areas

  • Effect on Respiration in Rett Syndrome Models : Sarizotan has been studied for its effects on respiration in mouse models of Rett syndrome, showing a significant reduction in the incidence of apnea and improvement in the irregular breathing pattern (Abdala et al., 2014).
  • Impact on Corticostriatal Glutamate Pathways : Studies on the corticostriatal glutamate pathways have shown that sarizotan can reduce cortical and striatal glutamate levels, suggesting its antidyskinetic properties could be mediated via its 5-HT1A agonist actions in the motor cortex (Antonelli et al., 2005).

Future Directions

Despite the discontinuation of its development, Sarizotan has shown potential in reducing respiratory abnormalities in Rett Syndrome . It has also shown antidepressant-like properties in experimental Parkinsonism .

properties

IUPAC Name

1-[(2R)-3,4-dihydro-2H-chromen-2-yl]-N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O/c23-20-8-5-17(6-9-20)19-11-16(12-24-14-19)13-25-15-21-10-7-18-3-1-2-4-22(18)26-21/h1-6,8-9,11-12,14,21,25H,7,10,13,15H2/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFMQJUJWSFOLY-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2O[C@H]1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sarizotan

CAS RN

351862-32-3
Record name Sarizotan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351862-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sarizotan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351862323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sarizotan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06454
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SARIZOTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/467LU0UCUW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sarizotan
Reactant of Route 2
Reactant of Route 2
Sarizotan
Reactant of Route 3
Sarizotan
Reactant of Route 4
Reactant of Route 4
Sarizotan
Reactant of Route 5
Reactant of Route 5
Sarizotan
Reactant of Route 6
Reactant of Route 6
Sarizotan

Citations

For This Compound
964
Citations
CG Goetz, P Damier, C Hicking, E Laska… - … : official journal of the …, 2007 - Wiley Online Library
The objective of this study is to conduct a dose‐finding study of sarizotan in Parkinson's disease (PD) patients with dyskinesia to identify a safe dose and to identify a sensitive …
L Grégoire, P Samadi, J Graham, PJ Bédard… - Parkinsonism & related …, 2009 - Elsevier
… sarizotan concentrations with similar mean plasma concentrations for sarizotan 1 mg/kg alone or with l-Dopa, indicating a lack of sarizotan/l-Dopa interaction. The time course of plasma …
Number of citations: 111 www.sciencedirect.com
JA McIntyre, J Castaner, M Bayes - Drugs of the Future, 2006 - access.portico.org
… , sarizotan significantly reduced levodopainduced dyskinesias in a within-patient comparison. The efficacy of sarizotan was … Sarizotan has been well tolerated in clinical studies to date. …
Number of citations: 9 access.portico.org
D Gallemann, E Wimmer, CC Höfer, A Freisleben… - Drug Metabolism and …, 2010 - ASPET
… In vitro biotransformation studies of sarizotan using human … l/h, which indicates that sarizotan is a low-clearance compound … The inhibitory effect of sarizotan toward six major P450s was …
Number of citations: 7 dmd.aspetjournals.org
X Zhang, M Egeland, P Svenningsson - Psychopharmacology, 2011 - Springer
… Sarizotan, an agonist at serotonin receptors and partial … that sarizotan could also have antidepressant-like properties. … Sarizotan was found to significantly reduce immobility in the …
Number of citations: 25 link.springer.com
S Krösser, R Neugebauer… - … & Drug Disposition, 2007 - Wiley Online Library
… bid Sarizotan … sarizotan was planned to be administered concomitantly with these established antiparkinsonian medications, this study was designed to investigate the effect of sarizotan …
Number of citations: 10 onlinelibrary.wiley.com
AP Abdala, DT Lioy, SK Garg, SJ Knopp… - American journal of …, 2014 - atsjournals.org
… evaluate the effects of sarizotan on respiration and locomotion … Sarizotan or vehicle was administered 20 minutes before a 30-… Sarizotan reduced the incidence of apnea in all three RTT …
Number of citations: 69 www.atsjournals.org
GD Bartoszyk, C Van Amsterdam, HE Greiner… - Journal of neural …, 2004 - Springer
… However, sarizotan at higher doses decreased DA precursor accumulation in … receptors sarizotan may act as a partial agonist, depending on the dopaminergic impulse flow. Sarizotan …
Number of citations: 90 link.springer.com
T Antonelli, K Fuxe, MC Tomasini, GD Bartoszyk… - Synapse, 2005 - Wiley Online Library
… It is also of substantial interest that sarizotan, a 5-… sarizotan can be caused by activation of cortical 5-HT1A receptors located in the corticostriatal glutamate pathway, where the sarizotan …
Number of citations: 87 onlinelibrary.wiley.com
EV Kuzhikandathil, GD Bartoszyk - Neuropharmacology, 2006 - Elsevier
… of sarizotan on individual dopamine receptor subtypes are not known. Here we report the functional effects of sarizotan … that sarizotan is a full agonist at D3 and D4.4 receptors (EC 50 …
Number of citations: 26 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.